p38 MAP Kinase Inhibitor IV

Vue d'ensemble

Description

p38 MAP Kinase Inhibitor IV is a small molecule inhibitor primarily used to control the biological activity of p38 mitogen-activated protein kinase (MAPK). This compound is significant in the field of biochemistry and pharmacology due to its role in phosphorylation and dephosphorylation applications. It is particularly known for its ability to inhibit p38α and p38β MAPK, which are involved in various cellular processes, including inflammation and stress responses .

Méthodes De Préparation

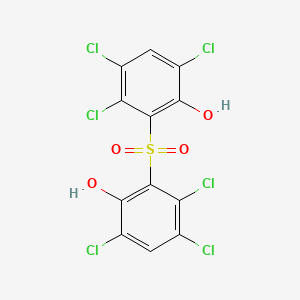

Synthetic Routes and Reaction Conditions: The synthesis of p38 MAP Kinase Inhibitor IV involves the preparation of a symmetrical sulfone compound. The empirical formula for this compound is C12H4Cl6O4S, and it has a molecular weight of 456.94. The synthesis typically involves the reaction of 2,2’-sulfonyl-bis-(3,4,6-trichlorophenol) under specific conditions to achieve the desired purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound follows stringent protocols to ensure high purity and consistency. The compound is usually produced in powder form and stored at temperatures between 2-8°C to maintain its stability. The solubility of the compound in dimethyl sulfoxide (DMSO) is 5 mg/mL when warmed .

Analyse Des Réactions Chimiques

Types of Reactions: p38 MAP Kinase Inhibitor IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and specificity.

Common Reagents and Conditions: The compound is often used in reactions involving ATP-competitive inhibition. It exhibits IC50 values of 130 nM for p38α and 550 nM for p38β. The compound shows reduced activity against p38γ/δ, ERK1/2, and JNK1/2/3, with less than 23% inhibition at 1 µM .

Major Products Formed: The primary products formed from these reactions are modified versions of the inhibitor that can be used in various biological assays and therapeutic applications. These modifications aim to improve the compound’s selectivity and potency .

Applications De Recherche Scientifique

Inflammatory Disorders

Numerous studies have highlighted the role of p38 MAPK in inflammatory diseases. Inhibition of this pathway can significantly reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

- Case Study : A study demonstrated that p38 MAP Kinase Inhibitor IV effectively inhibited lipopolysaccharide (LPS)-induced TNF-α release in human peripheral blood mononuclear cells (PBMCs), showcasing its potential for treating conditions like rheumatoid arthritis and Crohn's disease .

Neurodegenerative Diseases

The involvement of p38 MAPK in neuroinflammation has led to investigations into its role in neurodegenerative disorders such as Alzheimer’s disease.

- Case Study : Research indicated that chemical knockdown of phosphorylated p38 MAPK using inhibitors like this compound could reduce neuroinflammatory responses and cognitive dysfunction in models of Alzheimer’s disease . This suggests a potential therapeutic avenue for mitigating neurodegeneration.

Cancer Therapy

p38 MAPK is implicated in various cancer types, where it can promote tumor growth and metastasis. Inhibitors like this compound are being explored for their ability to sensitize cancer cells to chemotherapy.

- Case Study : A study found that inhibiting p38 MAPK pathways could enhance the efficacy of chemotherapeutic agents by altering apoptotic responses in cancer cells .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known inhibitors:

| Inhibitor | Target Isoforms | IC50 (nM) | Primary Application |

|---|---|---|---|

| This compound | p38α, p38β | 130 | Inflammatory disorders |

| SB203580 | p38α | 100 | Cancer therapy |

| BIRB-796 | p38α | 50 | Neuroinflammation |

| Losmapimod | p38α | 200 | Chronic obstructive pulmonary disease |

Safety and Toxicity Studies

Safety profiles for this compound have been evaluated through various preclinical models. Studies indicate that while effective at inhibiting pro-inflammatory responses, careful consideration must be given to dosing to avoid adverse effects associated with prolonged inhibition of the p38 pathway .

Mécanisme D'action

The mechanism of action of p38 MAP Kinase Inhibitor IV involves its binding to the ATP-binding site of p38α and p38β MAPK. This binding inhibits the kinase activity, thereby preventing the phosphorylation of downstream targets involved in inflammatory and stress responses. The compound’s specificity for p38α and p38β MAPK is due to its ability to form strong hydrogen bonds and other polar interactions within the active site of the kinase .

Comparaison Avec Des Composés Similaires

- SB 203580

- SB 202190

- p38 MAP Kinase Inhibitor III

Comparison: Compared to other similar compounds, p38 MAP Kinase Inhibitor IV exhibits higher specificity and potency for p38α and p38β MAPK. It is more effective than SB 203580 in inhibiting lipopolysaccharide-induced interleukin-1β release from human peripheral blood mononuclear cells (100% vs. 50% inhibition with 100 µM inhibitor) . This makes it a valuable tool in both research and therapeutic applications.

Activité Biologique

p38 MAP Kinase Inhibitor IV, also known as SB203580, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation. This article explores the biological activity of this compound, synthesizing findings from diverse studies to present a comprehensive overview.

p38 MAPK is activated in response to stress stimuli such as cytokines, UV irradiation, and osmotic shock. The inhibition of p38 MAPK by SB203580 occurs through its binding to the ATP binding pocket, thereby preventing phosphorylation and activation of downstream targets such as protein kinase B (PKB/Akt) and various transcription factors involved in inflammatory responses .

Key Features

- Inhibition of Cytokine Production : SB203580 effectively reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to stimuli such as lipopolysaccharides (LPS) .

- Role in Autophagy : p38 MAPK has dual roles in autophagy regulation; it can either promote or inhibit this process depending on the context .

- Impact on Cell Survival : The inhibitor influences cell survival by modulating apoptosis pathways in various cell types, including erythroblasts .

1. Inflammation and Immune Response

The inhibition of p38 MAPK has been shown to attenuate the inflammatory response in various models:

- Neutrophil Activation : In human studies, SB203580 reduced neutrophil activation and cytokine production following LPS administration, demonstrating its potential as an anti-inflammatory agent .

- Macrophage Polarization : Research indicates that p38 MAPK is critical for IL-4-induced alternative activation of macrophages. Inhibition leads to decreased expression of M2 markers, suggesting its role in macrophage polarization .

2. Cardioprotection

Studies have highlighted the cardioprotective effects of p38 MAPK inhibitors during ischemia/reperfusion injury:

- Myocardial Injury Model : In murine models, pre-treatment with SB203580 significantly reduced myocardial injury and inflammation during reperfusion, indicating its potential therapeutic application in cardiac events .

3. Cancer Research

The role of p38 MAPK in cancer biology has been extensively studied:

- Tumor Growth Regulation : Inhibition of p38 MAPK has been linked to altered tumor microenvironments and reduced tumor growth in various cancer models. For instance, it affects the signaling pathways that regulate cancer cell proliferation and survival .

Case Studies

Propriétés

IUPAC Name |

3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6O4S/c13-3-1-5(15)9(19)11(7(3)17)23(21,22)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUKHICVNCCQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601162887 | |

| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638-41-1 | |

| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Sulfonyl-bis-(3,4,6-trichlorophenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-SULFONYL-BIS-(3,4,6-TRICHLOROPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71127S05IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.